![molecular formula C15H17NO2 B14724121 4-{[(e)-Furan-2-ylmethylidene]amino}-5-methyl-2-(propan-2-yl)phenol CAS No. 6325-46-8](/img/structure/B14724121.png)
4-{[(e)-Furan-2-ylmethylidene]amino}-5-methyl-2-(propan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(e)-Furan-2-ylmethylidene]amino}-5-methyl-2-(propan-2-yl)phenol is a complex organic compound that belongs to the class of phenols and furans This compound is characterized by the presence of a furan ring, an imine group, and a phenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(e)-Furan-2-ylmethylidene]amino}-5-methyl-2-(propan-2-yl)phenol typically involves the condensation reaction between 5-methyl-2-(propan-2-yl)phenol and furan-2-carbaldehyde. The reaction is catalyzed by an acid or base, and the conditions are optimized to favor the formation of the imine linkage. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as Lewis acids or bases can further enhance the efficiency of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(e)-Furan-2-ylmethylidene]amino}-5-methyl-2-(propan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[(e)-Furan-2-ylmethylidene]amino}-5-methyl-2-(propan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism by which 4-{[(e)-Furan-2-ylmethylidene]amino}-5-methyl-2-(propan-2-yl)phenol exerts its effects is primarily through its interaction with biological macromolecules. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and imine group are key structural features that facilitate these interactions. The phenol moiety can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-2-(propan-2-yl)phenol: Shares the phenol moiety but lacks the furan and imine groups.
Furan-2-carbaldehyde: Contains the furan ring but lacks the phenol and imine groups.
4-{[(e)-Furan-2-ylmethylidene]amino}phenol: Similar structure but without the methyl and isopropyl groups on the phenol ring.
Uniqueness
4-{[(e)-Furan-2-ylmethylidene]amino}-5-methyl-2-(propan-2-yl)phenol is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the furan ring and the phenol moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
6325-46-8 |
|---|---|
Molekularformel |
C15H17NO2 |
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
4-(furan-2-ylmethylideneamino)-5-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C15H17NO2/c1-10(2)13-8-14(11(3)7-15(13)17)16-9-12-5-4-6-18-12/h4-10,17H,1-3H3 |
InChI-Schlüssel |
IAFPPONTULDQFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N=CC2=CC=CO2)C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


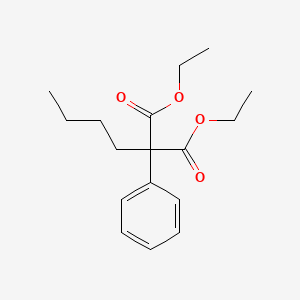
![Diethyl[(4-bromophenyl)amino]propanedioate](/img/structure/B14724052.png)

![2,7-Dioxaspiro[4.4]nonane-3,8-dione](/img/structure/B14724063.png)
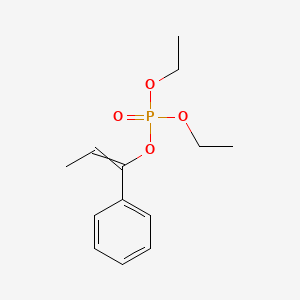
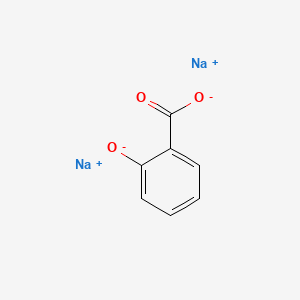
![4-[(5-Methyl-2-oxocyclohexyl)carbonyl]piperidine-2,6-dione](/img/structure/B14724077.png)
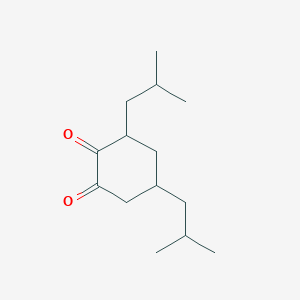
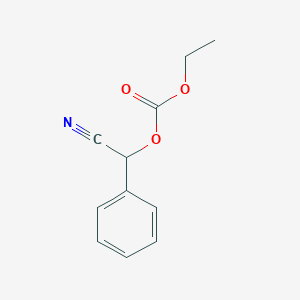
![2-[2-[2-[2-[(2-Hydroxyphenyl)methylideneamino]ethylamino]ethylamino]ethyliminomethyl]phenol](/img/structure/B14724104.png)

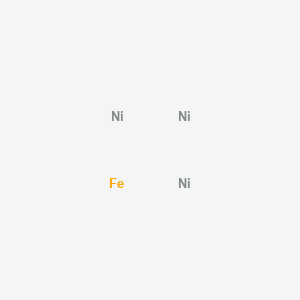
![5,5-dimethyl-6H-benzo[c]acridin-6-ol](/img/structure/B14724122.png)

